

Saccharocarcin A: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: *Saccharocarcin A*

Cat. No.: *B15568200*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharocarcin A is a macrocyclic lactone belonging to the tetronic acid class of natural products.^[1] It is produced by the actinomycete *Saccharothrix aerocolonigenes* subsp. *antibiotica* (also referred to as *Amycolatopsis* sp.).^{[2][3]} This document provides a comprehensive overview of the known physical and chemical properties of **Saccharocarcin A**, compiled from available scientific literature. It is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Physical and Chemical Properties

The physical and chemical properties of **Saccharocarcin A** are summarized in the table below. It is important to note that while key identifiers and some properties are well-documented, specific quantitative data such as the melting point and detailed spectral absorption maxima are not readily available in the public domain and are likely contained within primary research articles that could not be accessed for this review.

Property	Value	Source(s)
Molecular Formula	C ₆₇ H ₁₀₁ NO ₂₀	[1][2]
Molecular Weight	1240.5 g/mol	[1][2]
CAS Number	158475-32-2	[1][2]
Appearance	White solid (for the related Saccharocarcin B)	[4]
Solubility	Soluble in DMF, DMSO, ethanol, and methanol. Limited water solubility.	[2][4]
Melting Point	Data not available	-
UV-Vis λ _{max}	Data not available	-
Infrared (IR) ν _{max}	Data not available	-
¹ H NMR	Data not available	-
¹³ C NMR	Data not available	-

Experimental Protocols

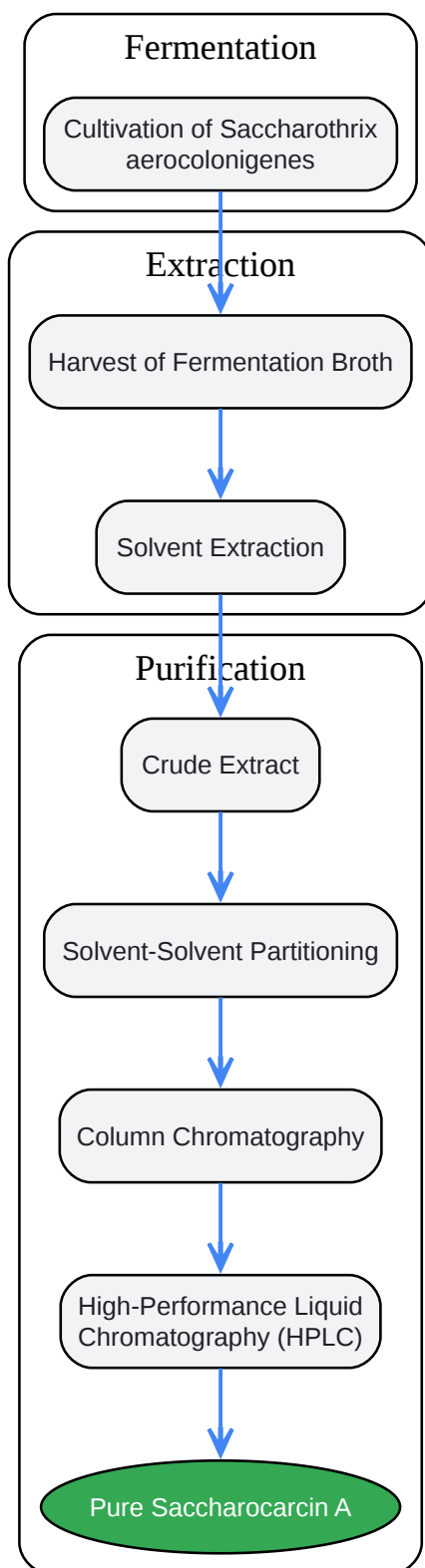
Detailed experimental protocols for the isolation, purification, and structural elucidation of **Saccharocarcin A** are described in the primary literature.[3][5] The following sections outline the general methodologies employed.

Isolation and Purification

The production of **Saccharocarcin A** is achieved through fermentation of *Saccharothrix aerocolonigenes* subsp. *antibiotica*.[3] The general workflow for its isolation and purification is as follows:

- Fermentation: The producing organism is cultured in a suitable nutrient-rich medium to promote the biosynthesis of the target compound.

- Extraction: The fermentation broth is harvested, and the active compounds are extracted from the mycelium and the culture filtrate using organic solvents.
- Purification: The crude extract is subjected to chromatographic techniques to isolate **Saccharocarcin A** from other metabolites. This typically involves multiple steps, including:
 - Solvent-solvent partitioning: To separate compounds based on their differential solubility in immiscible solvents.
 - Column chromatography: Using stationary phases like silica gel or other resins to separate compounds based on polarity.
 - High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique used in the final purification stages to obtain highly pure **Saccharocarcin A**.[\[3\]](#)



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Fig. 1: General workflow for the isolation and purification of **Saccharocarcin A**.

Structure Elucidation

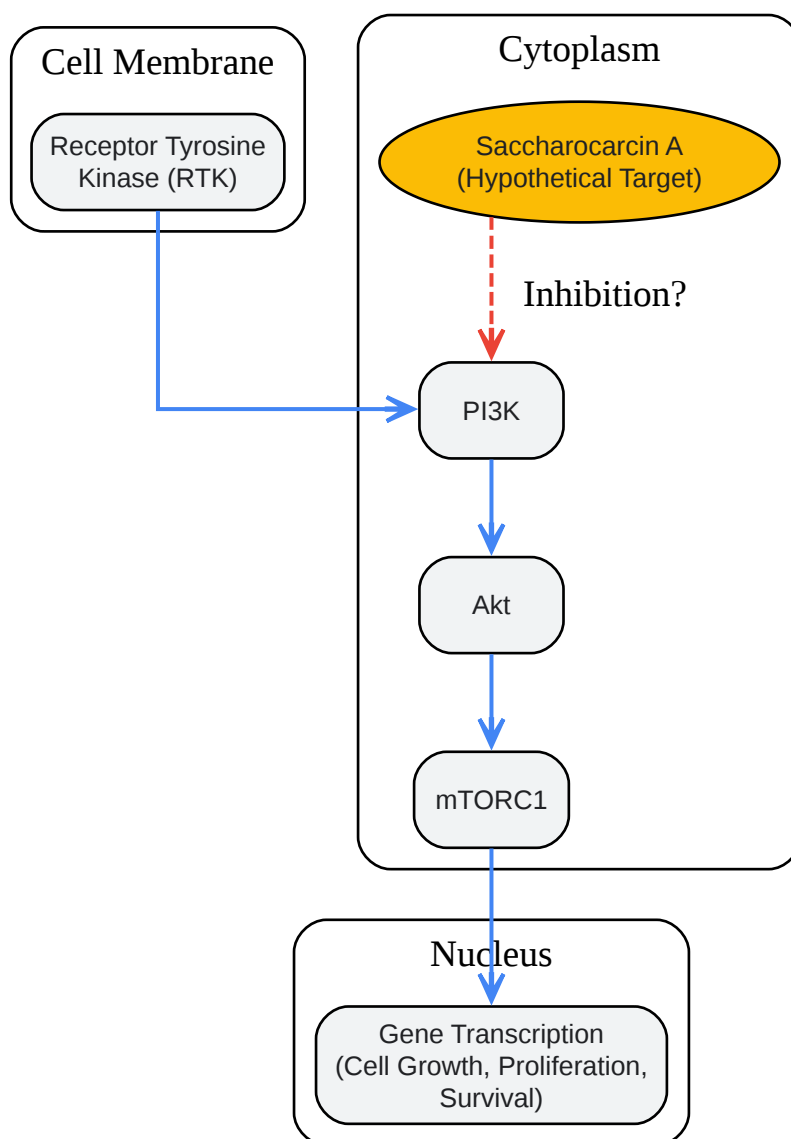
The chemical structure of **Saccharocarcin A** was determined using a combination of spectroscopic techniques.[5] These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

- Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR experiments are crucial for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish the connectivity between different parts of the molecule.
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., hydroxyls, carbonyls, amides).
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the presence of chromophores (light-absorbing groups) within the molecule.

Signaling Pathway

The precise mechanism of action and the specific signaling pathways affected by **Saccharocarcin A** are not yet fully elucidated in publicly available literature. However, related compounds from the same structural class have been shown to interact with key cellular signaling pathways. For instance, Tetrocarcin A has been reported to target the phosphatidylinoside 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[4] Versipelostatin, another related compound, is known to inhibit the unfolded protein response (UPR) under conditions of glucose deprivation.[4]

Based on the activity of these related compounds, a plausible, though hypothetical, mechanism for **Saccharocarcin A** could involve the modulation of stress-response or cell survival pathways. The following diagram illustrates a potential interaction with the PI3K/Akt/mTOR pathway, a central hub in cellular signaling. It is crucial to emphasize that this diagram is speculative and requires experimental validation for **Saccharocarcin A**.



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